molecular formula C36H20N4O4 B1144257 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone CAS No. 17734-43-9

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone

Katalognummer: B1144257
CAS-Nummer: 17734-43-9
Molekulargewicht: 572.6 g/mol
InChI-Schlüssel: NAHOJAAGZBZKKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of pyridine and anthraquinone moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions can result in a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthraquinone: Shares the anthraquinone core but lacks the pyridine groups.

    Perylene diimides: Similar in structure but with different substituents and electronic properties.

    Quinones: Compounds with similar oxidation states and reactivity but different structural frameworks.

Uniqueness

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone is unique due to its combination of pyridine and anthraquinone moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

17734-43-9

Molekularformel

C36H20N4O4

Molekulargewicht

572.6 g/mol

IUPAC-Name

7,18-bis(6-methylpyridin-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C36H20N4O4/c1-17-5-3-7-27(37-17)39-33(41)23-13-9-19-21-11-15-25-32-26(36(44)40(35(25)43)28-8-4-6-18(2)38-28)16-12-22(30(21)32)20-10-14-24(34(39)42)31(23)29(19)20/h3-16H,1-2H3

InChI-Schlüssel

NAHOJAAGZBZKKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC(=N9)C)C2=O

Synonyme

2,9-Di((6-methyl-pyrid-2-yl)-anthra2,1,9-def:6,5,10-d/'e/'f/'diisoquinoline-1,3,8,10-tetrone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.